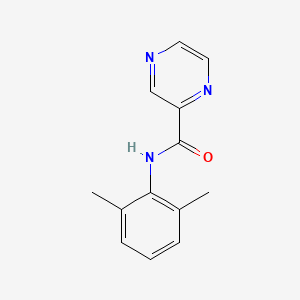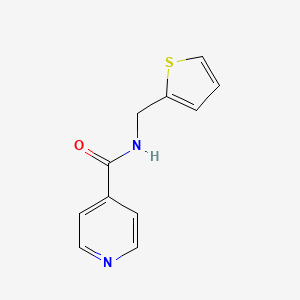
6-ethyl-3-(4-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-ethyl-3-(4-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one, also known as EMD 1214063, is a small molecule inhibitor of the protein kinase B (PKB/Akt) pathway. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.
Mecanismo De Acción
6-ethyl-3-(4-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one 1214063 acts as a competitive inhibitor of the PKB/Akt pathway. It binds to the ATP-binding site of PKB/Akt, preventing its activation and downstream signaling. This leads to decreased cell survival and proliferation in cancer cells.
Biochemical and Physiological Effects
6-ethyl-3-(4-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one 1214063 has been shown to have significant biochemical and physiological effects in cancer cells. It inhibits the PKB/Akt pathway, leading to decreased cell survival and proliferation. It also induces apoptosis in cancer cells, which is a programmed cell death mechanism that is often dysregulated in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-ethyl-3-(4-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one 1214063 has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easier to study its effects on specific pathways. It also has high selectivity for the PKB/Akt pathway, which reduces the likelihood of off-target effects. However, 6-ethyl-3-(4-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one 1214063 has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in cell culture experiments. It also has poor bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of 6-ethyl-3-(4-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one 1214063. One potential direction is to study its effects in combination with other cancer therapies, such as chemotherapy or radiation therapy. Another direction is to study its effects on specific types of cancer, such as breast cancer or lung cancer. Additionally, further research is needed to optimize the synthesis method and improve the bioavailability of 6-ethyl-3-(4-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one 1214063.
Métodos De Síntesis
6-ethyl-3-(4-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one 1214063 can be synthesized using a multi-step organic synthesis method. The first step involves the synthesis of 2-methyl-4H-chromen-4-one, which is then reacted with 4-fluorophenol to obtain 3-(4-fluorophenoxy)-2-methyl-4H-chromen-4-one. The final step involves the addition of 6-ethyl and 7-methoxy groups to obtain 6-ethyl-3-(4-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one 1214063.
Aplicaciones Científicas De Investigación
6-ethyl-3-(4-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one 1214063 has been extensively studied for its potential therapeutic applications in cancer treatment. The PKB/Akt pathway is known to play a crucial role in cell survival, proliferation, and migration, and its dysregulation has been implicated in various types of cancer. 6-ethyl-3-(4-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one 1214063 has been shown to inhibit the PKB/Akt pathway, leading to decreased cell survival and proliferation in cancer cells.
Propiedades
IUPAC Name |
6-ethyl-3-(4-fluorophenoxy)-7-methoxy-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FO4/c1-4-12-9-15-17(10-16(12)22-3)23-11(2)19(18(15)21)24-14-7-5-13(20)6-8-14/h5-10H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCXJXJNDVSYIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC)OC(=C(C2=O)OC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-3-(4-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethylbenzamide](/img/structure/B5850797.png)



![7-[(4-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5850831.png)
![1-(4-fluorophenyl)ethanone [4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5850832.png)


![N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5850850.png)
![3-(3-chlorophenyl)-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5850857.png)
![bis(chloromethyl)[(4-nitrophenoxy)methyl]phosphine oxide](/img/structure/B5850864.png)

![1-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5850879.png)
![2-[(4-methoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5850887.png)